molecular formula C18H22N4O3S B5679900 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide

Cat. No.: B5679900
M. Wt: 374.5 g/mol
InChI Key: LPIUABJSPMJAIH-CJNGLKHVSA-N
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Description

3-[(1R,5S)-6-azabicyclo[321]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-18(22-12-13-3-1-5-16(22)9-13)14-4-2-6-17(10-14)26(24,25)20-11-15-7-8-19-21-15/h2,4,6-8,10,13,16,20H,1,3,5,9,11-12H2,(H,19,21)/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIUABJSPMJAIH-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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